Potassium trifluoro(1-methylcyclopropyl)borate
Description
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Properties
IUPAC Name |
potassium;trifluoro-(1-methylcyclopropyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c1-4(2-3-4)5(6,7)8;/h2-3H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKDLRGHSUFZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1(CC1)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2249826-37-5 | |
| Record name | potassium trifluoro(1-methylcyclopropyl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Potassium trifluoro(1-methylcyclopropyl)borate CAS 2249826-37-5 properties
CAS 2249826-37-5 | Advanced Reagent Profile
Executive Summary
Potassium trifluoro(1-methylcyclopropyl)borate is a specialized organoboron reagent designed for the installation of the 1-methylcyclopropyl motif—a high-value bioisostere in modern medicinal chemistry. Unlike traditional boronic acids, which are often unstable and prone to protodeboronation (especially at tertiary centers), this trifluoroborate salt offers indefinite shelf stability and precise stoichiometry.
This guide details the physicochemical properties, mechanistic activation pathways, and validated experimental protocols for utilizing this reagent to construct metabolically robust
Chemical Profile & Physical Properties[1][2]
The 1-methylcyclopropyl moiety acts as a steric and electronic bioisostere for tert-butyl and isopropyl groups. Its incorporation blocks metabolic "soft spots" (specifically
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| CAS Number | 2249826-37-5 | |
| Formula | ||
| Molecular Weight | 162.00 g/mol | |
| Appearance | White crystalline solid | Highly hygroscopic; store in desiccator. |
| Solubility | Acetone, Acetonitrile, Water | Insoluble in non-polar solvents (Et2O, Hexanes). |
| Stability | Air/Moisture Stable | Resistant to oxidation; indefinite shelf life at RT. |
| Structure Type | Tertiary Alkyl Trifluoroborate | Sterically demanding center; requires specific activation. |
Mechanistic Insight: Activation Pathways
As a tertiary alkyl nucleophile, this reagent presents a unique challenge: the steric bulk at the carbon-boron bond hinders the transmetalation step in classical Palladium-catalyzed cycles. Consequently, two distinct activation strategies are employed depending on the catalytic system.
A. The Hydrolytic Pathway (Classical Suzuki)
In standard cross-coupling, the trifluoroborate (
B. The Radical Pathway (Photoredox/Ni Dual Catalysis)
For difficult tertiary centers, the modern "Gold Standard" is Single Electron Transfer (SET) oxidation. An Iridium photocatalyst oxidizes the trifluoroborate to generate a 1-methylcyclopropyl radical , which is then intercepted by a Nickel catalyst. This bypasses the sterically difficult transmetalation of a closed-shell anion.
Figure 1: Dual activation pathways. Pathway A relies on equilibrium hydrolysis for Pd-catalysis, while Pathway B utilizes oxidative fragmentation for Ni-catalyzed radical coupling.
Applications in Drug Discovery[4]
The 1-methylcyclopropyl group is increasingly utilized to solve specific medicinal chemistry problems:
-
Metabolic Blocking: The methyl group at the 1-position removes the abstractable methine proton found in simple cyclopropyl or isopropyl groups, significantly increasing half-life (
) against CYP450 metabolism. -
Conformational Locking: The rigid cyclopropyl ring fixes the vector of the attached substituents, reducing the entropic penalty of binding to a target protein.
-
Lipophilicity Modulation: It adds bulk and lipophilicity (
) similar to a tert-butyl group but with a distinct shape profile.
Experimental Protocols
Protocol A: Photoredox/Nickel Cross-Coupling (Recommended)
Best for: Coupling with aryl bromides/iodides where the tertiary center makes standard Suzuki coupling difficult.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
K-Trifluoro(1-methylcyclopropyl)borate (1.5 equiv)
-
Photocatalyst:
(2 mol%) -
Ni-Catalyst:
(5 mol%) + (5 mol%) -
Base:
(3.0 equiv)[1] -
Solvent: DMF or DMA (0.1 M)
Workflow:
-
Setup: Charge a reaction vial with the aryl bromide, borate salt, photocatalyst, Ni source, ligand, and base.
-
Inertion: Seal the vial and cycle
/Vacuum (3x) to remove oxygen (critical for radical lifetime). -
Solvation: Add degassed DMF via syringe.
-
Irradiation: Stir the reaction under Blue LED (450 nm) irradiation with fan cooling to maintain RT (
). -
Duration: Reaction typically completes in 18–24 hours.
-
Workup: Dilute with EtOAc, wash with water/brine (to remove DMF), dry over
, and purify via flash chromatography.
Protocol B: Modified Suzuki-Miyaura Coupling
Best for: Labs without photoredox equipment. Requires aggressive ligands.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
K-Trifluoro(1-methylcyclopropyl)borate (1.5 equiv)
-
Catalyst:
(5-10 mol%) -
Ligand: RuPhos or n-BuPAd2 (10-20 mol%) (Bulky, electron-rich ligands are mandatory).
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1 ratio)
Workflow:
-
Mixing: Combine all solids in a sealable tube.
-
Solvent System: Add the Toluene/Water mixture.[2] The biphasic system is crucial to regulate the hydrolysis of the trifluoroborate.
-
Heating: Heat vigorously to 95–100°C . Tertiary transfers have a high activation energy.
-
Monitoring: Monitor by LCMS. If protodeboronation (formation of 1-methylcyclopropane gas) is observed, lower temperature or switch to Protocol A.
Synthesis of the Reagent
If commercial stock is unavailable, the reagent can be synthesized in-house.
Figure 2: Synthetic route via Grignard formation. The KHF2 step precipitates the stable salt.
Step-by-Step:
-
Grignard Formation: React 1-methylcyclopropyl bromide with Magnesium turnings in dry THF to form the Grignard reagent.
-
Borylation: Add the Grignard solution dropwise to Trimethyl borate (
) at -78°C. Allow to warm to RT. -
Fluorination: Add saturated aqueous
(3.5 equiv) to the reaction mixture. A thick white precipitate will form. -
Isolation: Concentrate to remove THF. The product is often insoluble in the remaining water/salt sludge. Extract with Acetone (the product dissolves in Acetone).
-
Purification: Filter the Acetone extract, concentrate, and precipitate with
to yield pure white crystals.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Primer, D. N., & Molander, G. A. (2017).[3] Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical-Mediated Alkyl Transfer.[3][4] Journal of the American Chemical Society.[3][5] Link
-
Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. Chemical Reviews. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Barnes-Seeman, D. (2012). The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry. Link
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
Technical Guide: Quaternary Alkyl Trifluoroborates in Medicinal Chemistry
Executive Summary
This technical guide addresses the strategic implementation of tertiary alkyl trifluoroborates (precursors to quaternary carbon centers) in drug discovery. While the "Escape from Flatland" initiative has prioritized increasing Fsp³ character to improve clinical success rates, the installation of quaternary centers remains a synthetic bottleneck. Traditional polar cross-coupling (e.g., Suzuki-Miyaura) often fails at these centers due to steric hindrance during transmetallation.
This guide details the operational solution: utilizing potassium (tertiary alkyl)trifluoroborates via Single-Electron Transfer (SET) and Photoredox/Nickel dual catalysis . We provide validated workflows for synthesizing these reagents and deploying them to construct metabolically stable, three-dimensional pharmacophores.
Part 1: The Strategic Imperative
The "Flatland" Problem & Quaternary Solutions
Data analysis of clinical attrition rates indicates that increasing molecular complexity—specifically saturation (Fsp³) and chirality—correlates with higher success in moving from discovery to market.
-
Metabolic Stability: Quaternary carbons (gem-dimethyl, spirocycles) block metabolic "soft spots" (e.g., benzylic oxidation).
-
Solubility: Disrupting planarity reduces crystal lattice energy, improving aqueous solubility.
-
Selectivity: 3D vectors allow for more precise probing of protein binding pockets compared to flat aromatic systems.
Why Trifluoroborates?
Boronic acids (R-B(OH)₂) containing bulky tertiary alkyl groups are notoriously unstable. They suffer from:
-
Protodeboronation: Rapid loss of the boron group.
-
Dehydration: Formation of trimeric boroxines which complicates stoichiometry.
-
Oxidation: Sensitivity to air.
Potassium Organotrifluoroborates (R-BF₃K) resolve these issues. They are air-stable, crystalline solids that can be stored indefinitely. Crucially, the tetrahedral coordination of the boron atom suppresses the empty p-orbital, preventing unwanted Lewis acid/base interactions until activation.
Part 2: Synthesis of the Building Blocks
Accessing the reagent itself is the first hurdle. The most robust method for creating enantioenriched tertiary alkyl trifluoroborates is the Lithiation-Borylation sequence developed by the Aggarwal group.
Workflow: Lithiation-Borylation to R-BF₃K
This protocol allows for the stereocontrolled formation of a quaternary center on boron, which is then "locked" as the trifluoroborate salt.
Figure 1: Stereospecific synthesis of tertiary alkyl trifluoroborates via lithiation-borylation. This pathway avoids transition metal catalysis for the reagent synthesis, utilizing thermodynamic control.
Part 3: Reactivity & Methodology (The Core)
The Failure of Polar Transmetallation
In a standard Suzuki coupling, the rate-determining step for bulky substrates is transmetallation . The steric bulk of a tertiary alkyl group prevents the boron reagent from approaching the Palladium(II) center. Consequently, protodeboronation outcompetes cross-coupling.
The Solution: Single-Electron Transmetallation (SET)
To bypass the steric barrier, we switch mechanisms. Instead of a two-electron polar attack, we use photoredox catalysis to oxidize the trifluoroborate.[1][2]
-
Oxidation: An excited Iridium photocatalyst oxidizes R-BF₃K.
-
Radical Generation: The C-B bond cleaves homolytically, releasing a tertiary alkyl radical .
-
Radical Capture: This radical is sterically unencumbered enough to add to a Nickel catalyst, which then couples it with an aryl halide.
Figure 2: Photoredox/Nickel Dual Catalysis Mechanism. The cycle merges an Ir-based radical generator with a Ni-based cross-coupling engine to bypass steric barriers.
Part 4: Experimental Protocols
Protocol A: Photoredox/Ni Cross-Coupling
Target: Coupling a tertiary alkyl trifluoroborate with an aryl bromide. Reference: Based on Molander, Org.[2][3][4][5] Lett. 2016 and Science 2014.
Reagents:
-
Substrate: Potassium (1-methylcyclohexyl)trifluoroborate (1.5 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol %)
-
Cross-Coupling Catalyst: NiCl₂·glyme (5 mol %)
-
Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (5 mol %)
-
Base: Cs₂CO₃ (1.5 equiv)
-
Solvent: DMF (0.1 M concentration)
Step-by-Step:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox or using standard Schlenk technique, add the Aryl Bromide, Trifluoroborate salt, Photocatalyst, Ni catalyst, Ligand, and Base into an 8 mL reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed DMF. Seal the vial with a Teflon-lined cap.
-
Irradiation: Place the vial approximately 2-3 cm away from a 34W Blue LED lamp (approx 450 nm). A cooling fan is recommended to maintain ambient temperature (25-30 °C).
-
Reaction Time: Stir vigorously under irradiation for 24–48 hours.
-
Workup: Dilute with ethyl acetate and wash with water/brine (to remove DMF). Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Minisci-Type Heteroarene Alkylation
Target: Direct alkylation of a heterocycle (e.g., Lepidine) with a tertiary alkyl group. Reference: Molander, Chem. Sci. 2017.
Reagents:
-
Heteroarene: 1.0 equiv (must be protonated/activated in situ)
-
Radical Source: Tert-Alkyl Trifluoroborate (1.5 equiv)
-
Oxidant: K₂S₂O₈ (2.0 equiv)[6]
-
Catalyst: AgNO₃ (10-20 mol %) - Note: Can often be run metal-free with just persulfate, but Ag accelerates decarboxylation/deboronation.
-
Solvent: DCM/H₂O biphasic mixture (1:1).
Step-by-Step:
-
Dissolve the heteroarene and trifluoroborate in the biphasic solvent system.
-
Add TFA (1.0 equiv) if the substrate is not a salt.
-
Add the oxidant (Persulfate) and Silver catalyst.
-
Stir vigorously at room temperature (or mild heat 40°C) for 12 hours.
-
Observation: Evolution of gas (BF₃) indicates radical formation.
Part 5: Data Summary & Scope
Table 1: Comparison of Boron Reagents for Quaternary Center Synthesis
| Feature | Boronic Acid (R-B(OH)₂) | Pinacol Ester (R-Bpin) | Trifluoroborate (R-BF₃K) |
| Atom Economy | High | Low (Pinacol waste) | High |
| Stability (Air/H₂O) | Poor (Oxidizes/Dehydrates) | Good | Excellent |
| Crystallinity | Variable | Waxy/Oil often | Crystalline Solid |
| Reactivity Mode | Polar (2e-) | Polar (2e-) | Radical (1e-) / Polar |
| Steric Tolerance | Low | Low | High (via Radical) |
Troubleshooting Common Issues
-
Low Yield: Often due to inefficient radical generation. Ensure the light source intensity is sufficient and the reaction mixture is thoroughly degassed (oxygen quenches the excited Ir state).
-
Protodeboronation: If the starting material disappears but no product forms, the radical might be quenching with H-atoms from the solvent. Switch to deuterated solvents or ensure strictly anhydrous conditions if using the Ni-coupling protocol.
-
Nickel Black: If the reaction turns black and precipitates, the Ni catalyst has crashed out. Increase ligand loading slightly or ensure the ligand:metal ratio is strictly 1:1 or 1.2:1.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[7][8] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[8][9] [Link]
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling. Science, 345(6195), 433–436. [Link]
-
Tellis, J. C., Amani, J., & Molander, G. A. (2016).[4] Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides.[4] Organic Letters, 18(12), 2994–2997. [Link]
-
Bagutski, V., Ros, A., & Aggarwal, V. K. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates.[10][11] Tetrahedron, 65(48), 9956–9960. [Link][11]
-
Dumas, A. M., & Molander, G. A. (2017). Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. Chemical Science, 8, 1121-1127. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates [organic-chemistry.org]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides [organic-chemistry.org]
- 5. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 6. Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Escape from flatland: increasing saturation as an approach to improving clinical success [pubmed.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. researchgate.net [researchgate.net]
Methodological & Application
RuPhos and XPhos ligand protocols for hindered alkyl trifluoroborate coupling
Application Note: High-Fidelity Coupling of Hindered Alkyl Trifluoroborates using RuPhos and XPhos Systems
-hydride elimination and slow transmetallation inExecutive Summary
The incorporation of three-dimensional (
This guide details the application of Buchwald-type dialkylbiaryl phosphine ligands (RuPhos and XPhos ) to solve these challenges. We utilize potassium alkyl trifluoroborates (
Mechanistic Rationale
The "Slow-Release" Strategy
Unlike boronic acids, alkyl trifluoroborates are not directly competent in transmetallation. They must first hydrolyze to the boronic acid species in situ. This hydrolysis equilibrium is crucial: it keeps the concentration of the active boronic acid low, preventing oxidative homocoupling and protodeboronation, while supplying just enough nucleophile for the catalytic cycle.
Ligand Selection: RuPhos vs. XPhos
The choice between RuPhos and XPhos is dictated by the specific failure mode of the substrate:
| Feature | RuPhos | XPhos |
| Structure | 2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl | 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl |
| Key Property | Steric Bulk (Isopropoxy): The 2,6-diisopropoxy groups create a "pocket" that accommodates the alkyl group but blocks the vacant coordination site required for | Electron Density & Bulk: The triisopropyl groups make the Pd center highly electron-rich, accelerating oxidative addition into challenging aryl chlorides. |
| Primary Use Case | Secondary Alkyls: | Difficult Electrophiles: Heteroaryl chlorides, aryl sulfonates, or primary alkyl coupling. |
| Mechanism | Suppresses | Facilitates Oxidative Addition (OA) and Reductive Elimination (RE). |
Visualization: The Trifluoroborate Catalytic Cycle
The diagram below illustrates the unique entry point of trifluoroborates (Hydrolysis) and the critical role of the ligand in the reductive elimination step.
Caption: The catalytic cycle highlights the "Slow Release" hydrolysis pathway of trifluoroborates and the critical branching point where RuPhos prevents
Experimental Protocols
Method A: The "Gold Standard" (Buchwald Precatalyst G3/G4)
Recommended for highest reproducibility and ease of setup. G4 precatalysts avoid carbazole byproducts.[2]
Materials:
-
Catalyst: RuPhos Pd G4 (for secondary alkyls) or XPhos Pd G4 (for aryl chlorides).
-
Substrate: Potassium alkyl trifluoroborate (1.5 equiv).
-
Electrophile: Aryl/Heteroaryl halide (1.0 equiv).
-
Base:
(3.0 equiv). -
Solvent: Toluene/Water (3:1 ratio) or CPME/Water.
Step-by-Step Protocol:
-
Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Alkyl Trifluoroborate (1.5 mmol, 1.5 equiv),
(415 mg, 3.0 mmol), and RuPhos Pd G4 (0.02 - 0.05 equiv, 2-5 mol%).-
Note: If the aryl halide is a liquid, add it after the solvent.
-
-
Degas (Crucial): Seal the vial with a septum. Evacuate and backfill with Argon three times.
-
Solvent Addition: Add degassed Toluene (3.0 mL) and Water (1.0 mL) via syringe.
-
Why Biphasic? Water is required for the hydrolysis of the trifluoroborate (
).
-
-
Reaction: Heat the mixture to 80 °C with vigorous stirring (1000 rpm).
-
Time: Typically 2–16 hours. Monitor by LCMS.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry over
, filter, and concentrate.
Method B: Traditional Generation (Pd(OAc)₂ + Ligand)
Use this if Precatalysts are unavailable or for cost-sensitive scale-up.
Stoichiometry Adjustment:
-
Pd Source:
(5 mol%).[3] -
Ligand: RuPhos or XPhos (10 mol%).[4] Ratio must be 2:1 (L:Pd).
-
Base:
(3.0 equiv) is often preferred over in this protocol to facilitate faster hydrolysis in the absence of the precatalyst's rapid activation.
Protocol Differences:
-
Add
and Ligand to the vial first. -
Add solvent and stir at room temperature for 5-10 minutes before adding the substrates. This allows the active
species to form (solution usually turns from orange to pale yellow/brown). -
Proceed with substrate addition and heating as in Method A.
Optimization & Troubleshooting
When yields are low (<50%), use the following logic to diagnose the failure.
Decision Tree for Optimization
Caption: Diagnostic workflow for identifying stalling points (Oxidative Addition) vs. side reactions (Protodeboronation or Elimination).
Data Summary: Ligand Performance Matrix
| Substrate Class | Recommended System | Solvent System | Expected Yield |
| Aryl Chloride + | RuPhos Pd G4 | Toluene/H2O (3:1) | 80-95% |
| Heteroaryl Chloride + | XPhos Pd G4 | THF/H2O (10:1) | 75-90% |
| Hindered Aryl + Cyclopropyl | RuPhos Pd G4 | CPME/H2O (3:1) | 70-85% |
| Protodeboronation-Prone Alkyls | RuPhos + | Toluene/H2O (10:1) | 60-80% |
References
-
Molander, G. A., & Sandrock, D. L. (2009).[1][5] Suzuki-Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides.[1][6] Current Organic Synthesis.[7][8] (Refers to JACS 2008 foundational work).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][6][7][9] Chemical Reviews. (Detailed review of Precatalyst G3/G4 evolution).
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition.[10]
-
Bruno, N. C., et al. (2013). Rapid Room Temperature Activation of Air-Stable Pd Precatalysts for Cross-Coupling. Chemical Science.[11]
Sources
- 1. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 6. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. enamine.net [enamine.net]
- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Note: A Guide to the Suzuki-Miyaura Coupling for the Introduction of the 1-Methylcyclopropyl Moiety
Introduction: The Value of the 1-Methylcyclopropyl Group in Modern Chemistry
The cyclopropyl ring is a highly sought-after structural motif in medicinal chemistry and materials science. Its unique conformational rigidity and electronic properties often lead to significant improvements in metabolic stability, binding affinity, and lipophilicity when incorporated into bioactive molecules. The addition of a methyl group to form the 1-methylcyclopropyl moiety further enhances these properties by introducing a C(sp³)-rich, three-dimensional feature.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] While traditionally used for C(sp²)-C(sp²) bond formation, its application has expanded to include the more challenging C(sp²)-C(sp³) coupling, providing a direct route to introduce alkyl groups like 1-methylcyclopropyl onto aryl and heteroaryl scaffolds.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective implementation of the Suzuki-Miyaura reaction to install the 1-methylcyclopropyl group. We will delve into the mechanistic rationale behind reagent selection and provide a detailed, field-proven protocol for successful execution.
Mechanistic Rationale & Key Experimental Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5] The successful coupling of a secondary alkylboron reagent, such as a 1-methylcyclopropyl boronic acid derivative, requires careful optimization of each step to favor the desired product formation and avoid common side reactions like protodeboronation.[6]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The Boron Source: Stability and Reactivity
The choice of the boron-containing reagent is critical. While 1-methylcyclopropylboronic acid can be used, these reagents can be prone to decomposition.[6] For enhanced stability, handling, and often improved reaction outcomes, potassium 1-methylcyclopropyltrifluoroborate or the corresponding pinacol ester are highly recommended.
-
Potassium Organotrifluoroborates (R-BF₃K): These are crystalline, air- and moisture-stable solids that are easy to handle.[3][7] They slowly hydrolyze under basic aqueous conditions in the reaction mixture to generate the active boronic acid in situ, minimizing degradation.[2]
-
Boronate Esters (e.g., Pinacol Esters): These are also generally more stable than their corresponding boronic acids and are readily compatible with a wide range of reaction conditions.[8]
The Palladium Catalyst and Ligand System: The Heart of the Reaction
The combination of the palladium source and the phosphine ligand is paramount for an efficient C(sp³)-C(sp²) coupling.
-
Palladium Source: Standard palladium(II) pre-catalysts like Palladium(II) Acetate (Pd(OAc)₂) or palladium(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[9] These are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[10]
-
Ligands: The key to success lies in using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[11] For coupling secondary alkyl groups, ligands like XPhos , SPhos , or RuPhos are often superior choices.[12] Tricyclohexylphosphine (PCy₃) has also shown good efficacy.[13] The steric bulk of these ligands prevents ligand-related side reactions and helps to ensure a smooth catalytic turnover.
The Base: Activating the Transmetalation Step
A base is essential for activating the organoboron species to facilitate the transfer of the 1-methylcyclopropyl group to the palladium center (transmetalation).[14]
-
Inorganic Bases: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are effective at promoting the formation of the borate anion without causing degradation of base-sensitive substrates.[6]
The Solvent System: Ensuring Solubility and Reactivity
A suitable solvent system must dissolve all reaction components and facilitate the interaction between the organic and aqueous phases (if present).
-
Solvents: Anhydrous, polar aprotic solvents are typically used. 1,4-Dioxane , Toluene , and Tetrahydrofuran (THF) are common and effective choices.[15]
-
Aqueous Co-solvent: The addition of a small amount of water is often beneficial, particularly when using inorganic bases like K₃PO₄, as it aids in dissolving the base and facilitating the formation of the active borate species.[13]
Summary of Optimized Reaction Parameters
The following table summarizes generally effective conditions for the Suzuki-Miyaura coupling to introduce a 1-methylcyclopropyl group. Optimization may be required depending on the specific aryl/heteroaryl halide used.
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Boron Reagent | Potassium 1-methylcyclopropyltrifluoroborate | Superior stability and handling compared to the free boronic acid.[3][7] |
| Aryl/Heteroaryl Halide | Bromide, Iodide, or Triflate | Reactivity order: I > Br > OTf >> Cl. Chlorides are less reactive and may require more forcing conditions or specialized catalyst systems.[3][11] |
| Palladium Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Reliable sources of the active Pd(0) catalyst.[9][10] |
| Ligand | XPhos, SPhos, RuPhos (2-10 mol%) | Bulky, electron-rich phosphines are crucial for promoting C(sp³)-C(sp²) coupling and preventing side reactions.[12] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that effectively activate the boron reagent for transmetalation.[6] |
| Solvent | Toluene, 1,4-Dioxane, or THF | Anhydrous, polar aprotic solvents are standard. Often used with a small amount of water (e.g., 10:1 organic:water).[13][15] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
| Reaction Time | 4-24 hours | Progress should be monitored by TLC, GC-MS, or LC-MS. |
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of an aryl bromide with potassium 1-methylcyclopropyltrifluoroborate.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials and Equipment
-
Aryl bromide (1.0 equiv)
-
Potassium 1-methylcyclopropyltrifluoroborate (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (3.0 equiv), finely ground
-
Anhydrous Toluene and Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needle for inert gas handling
-
Standard laboratory glassware for work-up and purification
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), potassium 1-methylcyclopropyltrifluoroborate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe through the septum. The mixture may appear as a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-methylcyclopropyl-substituted arene.
Conclusion
The Suzuki-Miyaura cross-coupling provides a robust and highly effective method for incorporating the valuable 1-methylcyclopropyl moiety into aromatic and heteroaromatic systems. The success of this C(sp²)-C(sp³) coupling hinges on the rational selection of a stable boron source, a potent palladium/ligand catalyst system, and an appropriate base and solvent. By employing bulky, electron-rich phosphine ligands such as XPhos with stable potassium 1-methylcyclopropyltrifluoroborate, researchers can reliably access a diverse range of complex molecules for applications in drug discovery and materials science.
References
-
Title: Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex Source: ResearchGate URL: [Link]
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC Source: aPMC, National Center for Biotechnology Information URL: [Link]
-
Title: ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Source: ResearchGate URL: [Link]
-
Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides Source: Organic Chemistry Portal URL: [Link]
-
Title: The Suzuki Reaction Source: Andrew G. Myers Research Group, Harvard University URL: [Link]
-
Title: Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature Source: MDPI URL: [Link]
-
Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Source: Semantics Scholar URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: MIT Open Access Articles URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC Source: PMC, National Center for Biotechnology Information URL: [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
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- 12. researchgate.net [researchgate.net]
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- 14. Suzuki Coupling [organic-chemistry.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toluene-Water Solvent Systems in Potassium Organotrifluoroborate Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Advancing Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates in Biphasic Systems
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Historically, boronic acids have been the workhorses of this transformation. However, their inherent instability, propensity for protodeboronation, and challenging purification have driven the quest for more robust alternatives.[3] Potassium organotrifluoroborates (R-BF₃K) have emerged as a superior class of reagents, offering exceptional stability to air and moisture, indefinite benchtop storage, and a reduced tendency for protodeboronation compared to their boronic acid counterparts.[4][5] These crystalline solids are easily prepared and handled, making them highly attractive for applications in medicinal chemistry and large-scale synthesis.[4][5]
This guide delves into the application of toluene-water solvent systems for the palladium-catalyzed Suzuki-Miyaura coupling of potassium organotrifluoroborates. The biphasic nature of this system presents distinct advantages, including the facile separation of products and catalysts, and the use of water-soluble inorganic bases. We will explore the mechanistic nuances of this reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
The Mechanistic Landscape: Unraveling the Biphasic Suzuki-Miyaura Coupling
The overall catalytic cycle of the Suzuki-Miyaura reaction is well-established, proceeding through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6] However, the use of potassium organotrifluoroborates in a toluene-water system introduces specific mechanistic considerations.
A critical prerequisite for the coupling is the hydrolysis of the stable trifluoroborate salt to the corresponding boronic acid, which is the active species in the transmetalation step.[7][8][9] The biphasic toluene-water system plays a pivotal role in mediating this "slow release" of the boronic acid.[7][9][10] This controlled release is advantageous as it minimizes the accumulation of the boronic acid in the reaction mixture, thereby suppressing common side reactions like oxidative homocoupling and protodeboronation.[7][9]
The rate of hydrolysis is influenced by several factors, including the electronic properties of the organic substituent on the boron atom and the pH of the aqueous phase.[7][9] The presence of a base, typically an inorganic carbonate or phosphate, is essential not only for the transmetalation step but also to facilitate the initial hydrolysis.[2][11]
The catalytic cycle in the toluene-water system can be visualized as follows:
Figure 1: Biphasic Suzuki-Miyaura Coupling Workflow.
The Role of Phase-Transfer Catalysts
To enhance the rate of reaction in biphasic systems, a phase-transfer catalyst (PTC) is often employed.[12][13] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitates the transfer of the boronate species from the aqueous phase to the organic phase where the palladium catalyst resides.[12][13][14] Recent studies suggest that PTCs can shift the dominant transmetalation pathway towards a boronate-based system, leading to a significant rate enhancement.[12][14][15]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Potassium Organotrifluoroborate | ≥95% | Commercially Available | Store in a desiccator. |
| Aryl Halide/Triflate | ≥98% | Commercially Available | Ensure purity before use. |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥98% | Commercially Available | Handle in a fume hood. |
| Ligand (e.g., RuPhos, SPhos) | ≥98% | Commercially Available | Store under inert atmosphere. |
| Toluene | Anhydrous | Commercially Available | Use a freshly opened bottle or distill. |
| Deionized Water | High Purity | In-house or Commercial | Degas before use. |
| Base (e.g., K₂CO₃, Cs₂CO₃) | ≥99% | Commercially Available | Grind to a fine powder before use. |
| Phase-Transfer Catalyst (optional) | ≥98% | Commercially Available | e.g., TBAB, Aliquat 336. |
| Inert Gas (Nitrogen or Argon) | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |
| Standard Glassware | - | - | Oven-dried before use. |
| Magnetic Stirrer/Hotplate | - | - | - |
General Procedure for Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate with an Aryl Bromide
This protocol provides a general starting point. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the potassium aryltrifluoroborate (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
-
Catalyst and Ligand Addition:
-
In a separate vial, weigh the palladium(II) acetate (2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%) under an inert atmosphere.
-
Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
-
Solvent Addition:
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation and Analysis
Key Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the coupling of various potassium organotrifluoroborates.
| Organotrifluoroborate Type | Electrophile | Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| Aryl | Aryl Bromide | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 80-95 | [16][17] |
| Alkenyl | Aryl Halide | PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | RT - 80 | 70-90 | [18][19] |
| Alkyl | Aryl Chloride | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 65-85 | [20] |
| Heteroaryl | Heteroaryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (9:1) | 110 | 75-92 | [21] |
Analytical Techniques for Monitoring and Characterization
-
Reaction Monitoring:
-
TLC: A quick and easy method to follow the disappearance of starting materials and the appearance of the product.
-
GC-MS: Provides information on the conversion of starting materials and the formation of byproducts.
-
¹H and ¹⁹F NMR Spectroscopy: Can be used for in-situ monitoring of the reaction progress by observing the signals of the starting materials and products.[7][22]
-
-
Product Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the purified product.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the product.[23]
-
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure an inert atmosphere is maintained throughout the setup and reaction. Use freshly opened or purified reagents. Consider using a pre-catalyst.
-
Cause: Insufficient hydrolysis of the trifluoroborate.
-
Solution: Increase the water content in the solvent system or use a more effective base. Ensure vigorous stirring to maximize the interfacial area between the two phases.
-
Cause: Poor solubility of the base.
-
Solution: Use a finely powdered base. Consider using a more soluble base like Cs₂CO₃.[]
-
-
Formation of Byproducts (e.g., Homocoupling, Protodeboronation):
-
Cause: Accumulation of boronic acid.
-
Solution: Decrease the reaction temperature or adjust the solvent ratio to slow down the hydrolysis of the trifluoroborate.
-
Cause: Oxygen contamination.
-
Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere.
-
The Causality Behind Experimental Choices
-
Why a Biphasic System? The toluene-water system allows for the use of inexpensive and environmentally benign water, while the organic phase solubilizes the palladium catalyst and the organic electrophile. This segregation also facilitates the controlled hydrolysis of the trifluoroborate.[11]
-
Why Potassium Organotrifluoroborates? Their enhanced stability simplifies handling and storage, and their slow, controlled release of the active boronic acid species minimizes side reactions, leading to cleaner reaction profiles and higher yields.[4][21][25]
-
Why a Phosphine Ligand? Bulky, electron-rich phosphine ligands stabilize the palladium(0) species, promote oxidative addition, and facilitate reductive elimination, thereby increasing the overall efficiency of the catalytic cycle.[11][21]
Logical Relationships in Protocol Design
The following diagram illustrates the decision-making process for setting up and optimizing a Suzuki-Miyaura coupling reaction with potassium organotrifluoroborates in a toluene-water system.
Figure 2: Logical Flow for Protocol Execution and Optimization.
Conclusion
The use of potassium organotrifluoroborates in toluene-water solvent systems represents a significant advancement in Suzuki-Miyaura cross-coupling technology. This approach combines the operational simplicity and stability of trifluoroborates with the practical advantages of a biphasic solvent system. By understanding the underlying mechanistic principles and following robust protocols, researchers can effectively leverage this powerful synthetic tool for the efficient construction of complex molecules in academic and industrial settings.
References
- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for the Suzuki-Miyaura Cross-Coupling and Rh-Catalyzed Addition Reactions. Aldrichimica Acta, 38, 49-56.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of organic chemistry, 72(10), 3861–3865. [Link]
- Lennox, A. J. J. (2014). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer.
-
Wikipedia. Suzuki reaction. [Link]
-
Molander, G. A., & Petrillo, D. E. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of organic chemistry, 75(17), 5941-5946. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Synfacts. (2024, September 13). Phase-Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki–Miyaura Cross-Couplings. Synfacts, 20(09), 0935. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future medicinal chemistry, 2(9), 1437–1450. [Link]
-
Molander, G. A., & Dehmel, F. J. (2004). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 15(6), 887–890. [Link]
-
Request PDF. (n.d.). Suzuki-Miyaura cross-coupling of latent pigments in water/toluene emulsion under aerobic atmosphere. ResearchGate. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical reviews, 108(1), 288-325. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
-
Halpern, M. (n.d.). PTC Suzuki. PTC Organics. [Link]
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Sandrock, D. L. (n.d.). Alkylboron Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Request PDF. (2025, August 6). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Pd@COF-QA: a phase transfer composite catalyst for aqueous Suzuki–Miyaura coupling reaction. Green Chemistry, 22(12), 3843-3850. [Link]
-
ResearchGate. (2024, June 14). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]
-
Hein, J. E., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 15(1), 1-10. [Link]
-
UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Anderson, N. G. (2010, November 10). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012, May 24). [Link]
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Troubleshooting & Optimization
Overcoming steric hindrance in cross-coupling of quaternary boronates
Topic: Overcoming Steric Hindrance in Cross-Coupling of Quaternary Boronates Audience: Researchers, Medicinal Chemists, Process Chemists Lead Scientist: Dr. Alex V., Senior Application Scientist
The "Quaternary Barrier" Explained
Welcome to the Technical Support Center. If you are here, you are likely facing the "Quaternary Barrier"—a steep drop in reactivity when moving from primary/secondary alkyl boronates to tertiary (quaternary carbon) boronates (e.g., tert-butyl, adamantyl, or fully substituted benzylic positions).
Why Your Standard Suzuki Conditions Failed
In standard Palladium(0)/Palladium(II) cycles, the rate-determining step for hindered substrates is almost invariably transmetallation .
-
Steric Rejection: The sheer bulk of a quaternary center prevents the boron "ate" complex from approaching the square-planar Pd(II) center effectively.
-
Slow Transmetallation vs. Fast Side Reactions: Because transmetallation is kinetically stalled, competing pathways dominate:
-
Protodeboronation: The boronate hydrolyzes and loses the boron group before it can couple.
-
Beta-Hydride Elimination: If your quaternary center has adjacent protons (e.g., tert-amyl), the alkyl group may isomerize or eliminate before coupling.
-
-
Electronic Mismatch: Tertiary alkyl nucleophiles are highly basic but poor nucleophiles due to bulk, exacerbating the issue.
Diagnostic Workflow: Select Your Protocol
Do not guess. Use this decision tree to select the correct protocol based on your specific substrate class.
Figure 1: Decision matrix for selecting the optimal cross-coupling strategy based on steric and stereochemical requirements.
Protocol A: Photoredox/Ni Dual Catalysis (The "Gold Standard")
Best For: Tertiary alkyl trifluoroborates or boronates (e.g., tert-butyl, bicyclic systems). Mechanism: Bypasses the sterically difficult 2-electron transmetallation by generating a tertiary radical via Single Electron Transfer (SET). This radical is easily captured by the Nickel catalyst.
Reagents Checklist
-
Catalyst: NiCl₂·glyme (10 mol%)
-
Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (15 mol%)
-
Photocatalyst: [Ir{dF(CF₃)ppy}₂(bpy)]PF₆ (2 mol%)
-
Base: Cs₂CO₃ (1.5 equiv) or K₂CO₃
-
Solvent: DMF or DMSO (0.05 M concentration is critical)
-
Light Source: Blue LED (Kessil or similar, ~450 nm)
Step-by-Step Procedure
-
Glovebox Assembly: In a nitrogen-filled glovebox, combine the aryl bromide (1.0 equiv), tertiary alkyl trifluoroborate (1.5 equiv), Ni-catalyst, Ligand, Photocatalyst, and Base in a vial.
-
Solvent Addition: Add anhydrous DMF. Note: DMSO can be used if solubility is an issue, but DMF often gives cleaner radical generation.
-
Sparging (Critical): If not using a glovebox, seal the vial and sparge with Argon for 15 minutes. Oxygen quenches the excited state of the photocatalyst.
-
Irradiation: Place the vial 2-3 cm from the Blue LED fan. Stir vigorously. The reaction temperature will naturally rise to ~30-40°C due to the light; this is acceptable.
-
Monitoring: Run for 24-48 hours. Monitor by LCMS. Look for the "hydro-dehalogenated" aryl starting material—if this is high, your radical generation is working, but capture is slow (increase Ni loading).
Why this works: The iridium catalyst oxidizes the alkyl boronate (generating a radical). The radical adds to Ni(0), forming a Ni(I)-alkyl species, which then undergoes oxidative addition to the aryl halide. This avoids the "impossible" steric clash of standard transmetallation.
Protocol B: Ag₂O-Promoted Pd Coupling (Retention of Configuration)
Best For: Chiral tertiary or secondary benzylic boronates where you must retain stereochemistry. Mechanism: Silver(I) Oxide (Ag₂O) plays a dual role: it acts as a halide scavenger (precipitating AgBr) and activates the boronate, facilitating a concerted transmetallation that retains stereochemistry (SE2 mechanism).
Reagents Checklist
-
Catalyst: Pd(PPh₃)₄ (5-10 mol%)
-
Promoter: Ag₂O (1.5 equiv) — Must be fresh and black, not gray/white.
-
Base: K₂CO₃ (1.5 equiv)
-
Solvent: DME (Dimethoxyethane) or THF
-
Temperature: 60-80°C
Step-by-Step Procedure
-
Preparation: Add Pd(PPh₃)₄, Ag₂O, K₂CO₃, and the boronic ester (1.1 equiv) to a Schlenk tube.
-
Solvent: Add degassed DME.
-
Activation: Stir for 10 minutes at room temperature. You may see a color change as Ag complexes with the boron.
-
Addition: Add the aryl halide (1.0 equiv).
-
Heating: Heat to 60°C.
-
Workup: Filter through Celite to remove silver salts immediately after cooling.
Technical Note: If Ag₂O fails, try Ag₂CO₃ . The stoichiometry of silver is crucial; do not reduce it below 1.0 equiv.
Troubleshooting & FAQ
Issue 1: "I see 0% conversion of my tertiary boronate."
-
Diagnosis: Transmetallation failure. The Pd(II) center cannot access the boron.
-
Solution: Switch to Protocol A (Photoredox) . Standard thermal Pd-cycles rarely work for non-activated tertiary alkyls.
Issue 2: "My boronate is disappearing, but I'm getting the protodeboronated product (R-H)."
-
Diagnosis: Protodeboronation is faster than transmetallation. This is common with "ate" complexes of hindered boronates.
-
Solution:
-
Lower the Base Strength: Switch from Cs₂CO₃ to K₃PO₄ or K₂HPO₄.
-
Use Anhydrous Conditions: Water promotes protonolysis. Add 3Å molecular sieves.
-
Switch to MIDA Boronates: These slowly release the active boronic acid, keeping the concentration of the unstable species low (the "slow-release" strategy).
-
Issue 3: "I am getting the isomerized product (linear instead of branched)."
-
Diagnosis: Beta-hydride elimination and re-insertion ("chain walking").
-
Solution: This is a risk in radical pathways (Protocol A).
-
Fix: Use a ligand that promotes rapid reductive elimination (e.g., Bio-oxazoline or dtbbpy ).
-
Alternative: If using Pd, switch to a bulky ligand like AntPhos or CataCXium A which suppresses beta-hydride elimination by occupying the coordination sphere.
-
Issue 4: "The reaction stalls after 20% conversion."
-
Diagnosis: Catalyst death or Light blockage.
-
Solution:
-
For Photoredox: As the reaction darkens (precipitation of Ni-black), light penetration drops. Use a narrower vial or higher intensity light.
-
For Pd: Additives like TBAB (Tetrabutylammonium bromide) can stabilize nanoparticles and prolong catalyst life.
-
Data Summary: Ligand & Additive Performance
| Substrate Class | Recommended System | Key Additive | Expected Yield | Mechanism |
| Tertiary Alkyl (t-Bu) | Ni/Ir Photoredox | dtbbpy (Ligand) | 60-90% | Radical Capture |
| Chiral Benzylic | Pd(PPh₃)₄ | Ag₂O (Promoter) | 70-85% | Concerted Transmetallation |
| Bulky Aryl (Ortho-sub) | Pd(OAc)₂ / AntPhos | K₃PO₄ | 80-95% | Steric Ligand Acceleration |
| Trifluoroborates | Ni/Ru Photoredox | 2,6-Lutidine | 50-80% | SET Oxidation |
References
-
Molander, G. A., & Primer, D. N. (2017).[1] Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical-Mediated Alkyl Transfer.[1] Journal of the American Chemical Society, 139(29), 9847–9850.[1] Link[2]
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling. Science, 345(6195), 433-436. Link
-
Imao, D., Glasspoole, B. W., Laberge, V. S., & Crudden, C. M. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society, 131(14), 5024–5025. Link
-
Tang, W., Capacci, A. G., Wei, X., Li, W., White, A., & Patel, N. D. (2010). A Practical Synthesis of Axially Chiral Biaryls via Sterically Demanding Suzuki−Miyaura Cross-Coupling. Angewandte Chemie International Edition, 49(34), 5879-5883. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
Technical Support: Base Selection for Acid-Sensitive Alkyl Trifluoroborate Coupling
Status: Operational
Ticket Type: Technical Guide / Troubleshooting
Subject: Optimization of Base Systems for Alkyl Trifluoroborate (
Executive Summary: The "Slow-Release" Protocol
Coupling alkyl trifluoroborates (
For acid-sensitive substrates (or substrates prone to protodeboronation), the choice of base is the critical control lever. The base must perform two contradictory roles:
-
Scavenge Fluoride: Drive the hydrolysis equilibrium forward by neutralizing HF.
-
Buffer the pH: Prevent the reaction mixture from becoming too acidic (damaging substrates) or too basic (stalling the catalytic cycle).
This guide details the selection logic, troubleshooting steps, and validated protocols for these challenging couplings.
Module 1: The Mechanistic Logic (The "Why")
To troubleshoot low yields, you must visualize the competition between the Productive Pathway (Hydrolysis
The Hydrolysis Equilibrium
The hydrolysis of trifluoroborates is equilibrium-driven and generates acid (
-
If Base is too weak/insoluble: Hydrolysis stalls. No active species (
) is generated.[1] Result: No Reaction. -
If Base is too strong/excessive water: Hydrolysis is too fast. A high concentration of
builds up. Alkyl boronic acids are unstable and rapidly undergo protodeboronation ( ). Result: Low Yield + Side Products.
Visualizing the Pathway
Figure 1: The "Slow-Release" Strategy. Success depends on matching the rate of Hydrolysis (controlled by Base/Water) to the rate of Transmetallation (controlled by Catalyst).[2]
Module 2: Base Selection Matrix
For alkyl trifluoroborates, inorganic carbonates are superior to phosphates or organic bases. Cesium Carbonate (
| Base | Solubility (Organic/Aq) | Hydrolysis Rate | Use Case | Notes |
| High | Fast/Controlled | Primary Choice | The "Cesium Effect." High solubility in Toluene/Water allows efficient phase transfer. Best for secondary alkyls and acid-sensitive groups. | |
| Moderate | Moderate | Standard | Good for simple primary alkyls. Often requires higher water ratios (3:1) to dissolve, which can accelerate protodeboronation. | |
| Low (in organics) | Slow | Niche | Rarely used for alkyl trifluoroborates. Can be too basic for some functional groups.[3][4][5] | |
| High | Very Slow | Avoid | Organic bases generally fail to promote the necessary hydrolysis of the B-F bond efficiently. |
Module 3: Troubleshooting & FAQs
Q1: My substrate contains an acid-sensitive acetal. Will the HF generated destroy it?
Diagnosis: While
-
Use
(3.0 equiv) . Its primary role is to act as a "fluoride sink" (forming insolublengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> and ) and neutralize the acid immediately. -
Protocol Adjustment: Ensure the base is added before heating. Do not premix the catalyst and borate in water without base.
Q2: I see the starting material (
) remaining, but no product.
Diagnosis: The "Slow-Release" is too slow. The borate is not hydrolyzing to the active boronic acid. Solution:
-
Increase Water Content: Shift from Toluene/Water (10:1) to (3:1).[6]
-
Switch to Cesium: If using
, switch to . The larger Cs+ cation helps solubilize the carbonate in the organic phase, accelerating hydrolysis. -
Add Glass Powder: Borosilicate glass acts as a fluorophile (
), driving the equilibrium forward [1].
Q3: I observe low yields and significant protodeboronation (
).
Diagnosis: Hydrolysis is too fast relative to the catalytic turnover. The active boronic acid accumulates and decomposes before Pd can use it. Solution:
-
Decrease Water: Move to a "drier" system (e.g., Toluene/Water 10:1 or even 20:1).
-
Improve Transmetallation: The bottleneck is likely the Pd cycle, not the borate.
-
Ligand Switch: For secondary alkyls, use RuPhos or Catacxium A . These electron-rich, bulky ligands accelerate transmetallation and prevent
-hydride elimination [2]. -
Catalyst Load: Increase Pd loading to consume the boronic acid faster.
-
Module 4: Validated Experimental Protocols
Protocol A: The "Molander" Standard (Secondary Alkyls & Acid-Sensitive)
Best for: Secondary alkyl trifluoroborates, substrates with acetals/nitriles/esters.
-
Reaction Vessel: Use a resealable pressure tube or vial (glass surface aids reaction).
-
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)[7]
-
Alkyl Trifluoroborate (
) (1.2 - 1.5 equiv) -
Base:
(3.0 equiv) -
Catalyst:
(0.05 - 0.10 equiv) -
Ligand: RuPhos (0.10 - 0.20 equiv) (2:1 Ligand/Pd ratio is crucial)
-
-
Solvent System: Toluene : Water (3:1 ratio).
-
Note: Deoxygenate solvents by sparging with Argon for 15 mins.
-
-
Procedure:
-
Add solids (
, Base, Pd, Ligand) to the tube. -
Evacuate and backfill with Argon (3x).
-
Add liquids (Aryl halide if liquid, Toluene, Water) via syringe.
-
Seal and heat to 80°C - 100°C for 12-24 hours with vigorous stirring.
-
-
Workup: Cool to RT. Dilute with Ether/EtOAc. Wash with water. The
ensures the aqueous layer remains basic, trapping any HF as fluoride salts.
Protocol B: Primary Alkyls (Cost-Effective)
Best for: Simple primary alkyl chains where protodeboronation is less of a risk.
-
Base:
(3.0 equiv) can replace . -
Ligand: XPhos or SPhos can be used instead of RuPhos.
-
Solvent: THF : Water (10:1).[8]
-
Temp: Reflux (approx 65-70°C).
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[2] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[2] [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008).[9][10] Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides: Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259.[10] [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sci-Hub: are you are robot? [sci-hub.fr]
- 9. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Organoboron Reagents: Atom Economy of Potassium Trifluoro(1-methylcyclopropyl)borate vs. Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of organoboron reagent is a critical decision that impacts reaction efficiency, stability, and overall process sustainability. While boronic acids have long been workhorses, their inherent instability has led to the widespread adoption of more robust alternatives: boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates. This guide provides an in-depth comparison between potassium trifluoro(1-methylcyclopropyl)borate and corresponding boronic esters, with a primary focus on atom economy—a key metric of green chemistry. We will demonstrate that while boronic esters are valuable, potassium trifluoroborates often present a superior combination of stability, ease of handling, and surprisingly competitive, if not superior, atom economy when the entire synthetic sequence is considered.
The Principle of Atom Economy: A Foundation of Green Chemistry
Before delving into a direct comparison, it is crucial to understand the concept of atom economy. Coined by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.[1][2] The formula is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 [3]
A reaction with a high atom economy is considered "greener" because it generates less waste, aligning with the principles of sustainable chemistry.[4][5][6] Unlike reaction yield, which measures the efficiency of a specific experimental run, atom economy is a theoretical metric calculated from the balanced chemical equation, providing an ideal measure of a reaction's intrinsic efficiency.[2]
The Contenders: A Profile of Two Boron Reagents
The 1-methylcyclopropyl moiety is a valuable structural motif in medicinal chemistry, often imparting favorable metabolic stability and conformational rigidity. Its introduction via Suzuki-Miyaura coupling is therefore of significant interest.
Potassium Trifluoro(1-methylcyclopropyl)borate
Potassium organotrifluoroborates are a class of highly stable, crystalline solids.[7] They are generally insensitive to air and moisture, allowing for indefinite storage without special precautions and simplifying handling procedures.[8][9] This stability extends to a wide range of reaction conditions, permitting functional group manipulations on other parts of the molecule while the C-B bond remains intact.[10][11]
Boronic Esters: The Pinacol Ester Standard
Boronic esters, particularly those derived from pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), are a popular alternative to the often-unstable parent boronic acids.[12][13] While more stable than boronic acids, they are liquids or low-melting solids that can be susceptible to hydrolysis and may require more careful handling and storage than trifluoroborate salts. They are widely used due to their high reactivity and the commercial availability of numerous derivatives.[14]
A Head-to-Head Comparison: Atom Economy in Synthesis
To objectively compare these reagents, we must analyze the atom economy of their respective synthetic routes. A common starting point for both is the Grignard reagent derived from 1-bromo-1-methylcyclopropane.
Synthesis Pathway Analysis
The diagram below illustrates the typical synthetic pathways to access both the potassium trifluoroborate salt and the pinacol boronic ester from a common precursor.
Caption: Synthetic routes to Potassium Trifluoro(1-methylcyclopropyl)borate and its Pinacol Boronic Ester.
Quantitative Atom Economy Calculation
Let's calculate the atom economy for each pathway, starting from the Grignard reagent.
Pathway 1: Synthesis of Potassium Trifluoro(1-methylcyclopropyl)borate
This is a two-step process from the Grignard reagent: formation of the boronic acid, followed by conversion to the trifluoroborate salt.
-
Step A: Boronic Acid Formation (C₄H₇)MgBr + B(OCH₃)₃ → (C₄H₇)B(OCH₃)₂ + CH₃OMgBr (C₄H₇)B(OCH₃)₂ + 2H₂O → (C₄H₇)B(OH)₂ + 2CH₃OH
-
Overall Reactants: (C₄H₇)MgBr + B(OCH₃)₃ + 2H₂O
-
Desired Product: (C₄H₇)B(OH)₂ (1-methylcyclopropylboronic acid)
-
-
Step B: Trifluoroborate Formation [9] (C₄H₇)B(OH)₂ + KHF₂ → K[(C₄H₇)BF₃] + 2H₂O
-
Overall Reactants (from Grignard): (C₄H₇)MgBr + B(OCH₃)₃ + KHF₂
-
Desired Product: K[(C₄H₇)BF₃] (Potassium trifluoro(1-methylcyclopropyl)borate)
-
Pathway 2: Synthesis of 2-(1-methylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
This is typically a one-step process from the Grignard reagent.[15]
-
Reaction: (C₄H₇)MgBr + (i-PrO)B(pin) → (C₄H₇)B(pin) + i-PrOMgBr
-
Reactants: (C₄H₇)MgBr + Isopropoxypinacolborane
-
Desired Product: (C₄H₇)B(pin) (Pinacol ester)
-
| Reagent/Product | Formula | Molecular Weight ( g/mol ) |
| 1-bromo-1-methylcyclopropane | C₄H₇Br | 135.00 |
| Magnesium (Mg) | Mg | 24.31 |
| (1-methylcyclopropyl)MgBr | C₄H₇BrMg | 159.31 |
| Trimethoxyborane | B(OCH₃)₃ | 103.91 |
| Isopropoxypinacolborane | C₉H₁₉BO₂ | 186.06 |
| Potassium bifluoride | KHF₂ | 78.10 |
| Potassium trifluoro(1-methylcyclopropyl)borate | C₄H₇BF₃K | 162.00 [16][17] |
| Pinacol Boronic Ester | C₁₀H₁₉BO₂ | 182.07 |
Atom Economy Calculation Results
| Pathway | Reactants | Σ MW (Reactants) | Desired Product | MW (Product) | Atom Economy (%) |
| Trifluoroborate | (C₄H₇)MgBr + B(OCH₃)₃ + KHF₂ | 159.31 + 103.91 + 78.10 = 341.32 | K[(C₄H₇)BF₃] | 162.00 | 47.5% |
| Boronic Ester | (C₄H₇)MgBr + C₉H₁₉BO₂ | 159.31 + 186.06 = 345.37 | C₁₀H₁₉BO₂ | 182.07 | 52.7% |
From a purely synthetic standpoint based on these common routes, the formation of the pinacol ester exhibits a slightly higher atom economy. However, this calculation does not tell the whole story.
Beyond Synthesis: Atom Economy in Application (Suzuki-Miyaura Coupling)
The ultimate purpose of these reagents is their use in cross-coupling reactions. Here, we analyze the "wasted" mass attached to the boron atom during the reaction.
Caption: Generalized Suzuki-Miyaura catalytic cycle showing the transmetalation step.
During transmetalation, only the 1-methylcyclopropyl group (R') is transferred to the palladium catalyst. The remaining atoms constitute byproducts.
-
For Potassium Trifluoro(1-methylcyclopropyl)borate (K[R'BF₃]): The transferred group is R' (C₄H₇, MW = 55.10). The byproduct mass is K, B, and 3F (MW = 106.90).
-
For the Pinacol Ester (R'B(pin)): The transferred group is R' (MW = 55.10). The byproduct mass is B and the pinacol group (MW = 126.97).
This analysis reveals a critical point: boronic esters generate more byproduct mass per transferred organic group than trifluoroborates. Sigma-Aldrich notes that the lack of atom economy in boronate esters can detract from their market value. While boronic acids themselves have a higher atom economy in the coupling step, their instability is often a disqualifying factor.[13][18]
Practical Considerations: Where Trustworthiness and Experience Matter
While atom economy is a vital metric, a senior scientist's choice is guided by a holistic view of the process.
| Feature | Potassium Trifluoro(1-methylcyclopropyl)borate | Boronic Esters (Pinacol) | Rationale & Field Insights |
| Stability | Excellent; air and moisture-stable crystalline solid.[7][8] | Good; generally more stable than boronic acids, but can be sensitive to hydrolysis.[12] | Trifluoroborates offer superior shelf-life and handling simplicity, reducing the risk of reagent degradation and ensuring more consistent reaction outcomes. This is a major advantage in both discovery and process development.[19] |
| Handling | Easy to weigh and handle. Non-volatile. | Often liquids or low-melting solids, can be more difficult to handle accurately. | The solid nature of trifluoroborates simplifies weighing and transfer operations, which is crucial for reproducibility, especially at scale. |
| Reactivity | Generally require specific conditions for activation but are highly effective.[20] | Often highly reactive under standard Suzuki conditions. | While boronic esters may appear more "reactive," the stability of trifluoroborates allows for cleaner reactions with fewer side products from reagent decomposition, such as protodeboronation.[21] |
| Purification | Byproducts (e.g., KF) are typically water-soluble, simplifying workup. | Boron-containing byproducts can sometimes complicate purification via chromatography. | The ease of removing inorganic salts from the trifluoroborate reaction often leads to simpler and more efficient product isolation. |
| Versatility | The robust C-B bond allows for chemical modifications elsewhere in the molecule without decomposition.[10][11] | Can be less tolerant to certain reagents or conditions. | This feature makes trifluoroborates ideal for late-stage functionalization strategies in complex molecule synthesis.[20] |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and application of these reagents.
Protocol 1: Synthesis of Potassium Trifluoro(1-methylcyclopropyl)borate
This two-step protocol is adapted from standard procedures for boronic acid and trifluoroborate synthesis.[9]
Step A: Synthesis of 1-methylcyclopropylboronic acid
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂), add magnesium turnings (1.1 eq).
-
Add anhydrous THF and a small crystal of iodine.
-
Add a solution of 1-bromo-1-methylcyclopropane (1.0 eq) in anhydrous THF dropwise to initiate Grignard formation. Once initiated, add the remaining solution to maintain a gentle reflux.
-
After the addition is complete, stir for 1 hour at room temperature.
-
Cool the Grignard solution to -78 °C.
-
Add trimethoxyborane (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be used directly in the next step.
Step B: Conversion to Potassium Trifluoroborate Salt
-
Dissolve the crude 1-methylcyclopropylboronic acid (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq). Caution: KHF₂ is corrosive and releases HF in water. Handle with extreme care in a fume hood.
-
Add the KHF₂ solution to the boronic acid solution dropwise. A thick white precipitate will form.
-
Stir the slurry at room temperature for 1 hour.
-
Filter the white solid, wash with cold water and then cold methanol.
-
Dry the solid under vacuum to yield pure potassium trifluoro(1-methylcyclopropyl)borate.
Protocol 2: Suzuki-Miyaura Coupling with Potassium Trifluoro(1-methylcyclopropyl)borate
This protocol is a general method for coupling with aryl bromides.
-
To a reaction vial, add the aryl bromide (1.0 eq), potassium trifluoro(1-methylcyclopropyl)borate (1.5 eq), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Add a base, such as Cs₂CO₃ (3.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add a solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).
-
Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
When evaluating organoboron reagents, a narrow focus on the atom economy of a single synthetic step can be misleading.
-
Boronic esters offer a slightly better atom economy in their most direct synthetic route and remain excellent, highly reactive coupling partners.
-
Potassium trifluoro(1-methylcyclopropyl)borate , while having a marginally lower synthetic atom economy, compensates with superior stability, ease of handling, and a more favorable atom economy in the crucial cross-coupling step itself (less "dead weight" per transferred group).
As a Senior Application Scientist, my recommendation is as follows:
For initial discovery chemistry where speed and reactivity with a wide range of commercially available building blocks are paramount, boronic esters are a justifiable choice.
However, for applications requiring high reproducibility, process robustness, ease of handling, and late-stage functionalization, potassium trifluoroborates are the superior reagent. Their operational simplicity and the straightforward purification of reaction products often translate to higher overall process efficiency and a lower environmental impact, embodying the practical spirit of green chemistry beyond a single calculated metric.
References
-
Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]
-
Murphy, C. L. W. (2010). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
-
Matteson-type substrate controlled homologation. Organic Syntheses Procedure. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Boodram, A., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Drouin, M., et al. (2011). Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. Organic Letters. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Tellis, J. C., et al. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. ACS Catalysis. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Green chemistry metrics for organic synthetic chemistry. OuluREPO. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. (2014). [Link]
-
Calbo, J., et al. (2020). Combined LCA and Green Metrics Approach for the Sustainability Assessment of an Organic Dye Synthesis on Lab Scale. Frontiers in Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]
-
Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. ResearchGate. [Link]
-
Atom Economy: Definition, Formula & Examples (GCSE). S-cool. [Link]
-
Dolbier, W. R. (2009). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Journal of Fluorine Chemistry. [Link]
-
Franzén, R., & Xu, Y. (2005). Review on green chemistry — Suzuki cross coupling in aqueous media. Canadian Journal of Chemistry. [Link]
-
Molander, G. A., et al. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]
-
Leadbeater, N. E., & McGowan, C. (2008). "Greening Up" the Suzuki Reaction. Journal of Chemical Education. [Link]
-
Calculating Atom Economy I. YouTube. (2025). [Link]
-
Atom Economy. Save My Exams. (2025). [Link]
-
Potassium cyclopropyltrifluoroborate. PubChem. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Potassium Trifluoro(1-methylcyclopropyl)borate
Hazard Identification and Risk Assessment: What You Need to Know Before You Start
Potassium trifluoro(1-methylcyclopropyl)borate is a solid organoboron compound.[1][2] Based on the hazard classifications of analogous potassium organotrifluoroborates, such as Potassium Cyclopropyltrifluoroborate, it is prudent to assume that this compound may cause skin and eye irritation.[3][4] Some related organoboron compounds can have more severe toxicities, including being fatal if swallowed. Therefore, a thorough risk assessment is mandatory before any handling of this substance.
Assumed Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[3][4]
-
Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not promptly addressed.[3][4]
-
Respiratory Tract Irritation: As a fine powder, it may cause respiratory irritation if inhaled.
-
Hygroscopic/Moisture Sensitive: Organotrifluoroborates can be sensitive to moisture, which can affect their stability and reactivity.[5][6]
Engineering Controls: Your First Line of Defense
To minimize exposure, all handling of Potassium trifluoro(1-methylcyclopropyl)borate should be conducted within appropriate engineering controls. The choice of control depends on the scale of the work and the specific procedures being performed.
-
Chemical Fume Hood: For general handling of small quantities, a certified chemical fume hood is the minimum requirement. This will protect the user from inhaling dust and provide a contained space in case of a spill.
-
Glove Box (Inert Atmosphere): If the compound is confirmed to be air- or moisture-sensitive, or if the procedure requires stringent anhydrous conditions, a glove box with an inert atmosphere (e.g., nitrogen or argon) is necessary. This not only protects the user but also preserves the integrity of the reagent.
Personal Protective Equipment (PPE): Your Essential Barrier
The following table outlines the minimum PPE required for handling Potassium trifluoro(1-methylcyclopropyl)borate. Never handle this chemical without the proper personal protective equipment.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side shields or a face shield worn over safety glasses. | Protects against dust particles and potential splashes.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation.[3][4] |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a particulate filter. | Required when handling larger quantities or if there is a risk of generating dust. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Step-by-Step Handling Procedures: From Receipt to Disposal
Adhering to a standardized workflow is critical for ensuring safety and experimental reproducibility.
Workflow for Handling Potassium trifluoro(1-methylcyclopropyl)borate
Caption: A logical workflow for the safe handling of Potassium trifluoro(1-methylcyclopropyl)borate.
Detailed Protocols
A. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label correctly identifies the contents as Potassium trifluoro(1-methylcyclopropyl)borate with CAS No. 2249826-37-5.
-
If the container is compromised, do not open it. Follow your institution's protocol for handling damaged chemical containers.
B. Storage:
-
Store the compound in a tightly sealed container to prevent contamination and decomposition.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
For long-term storage, refrigeration at 2-8°C is recommended.[1] Some suppliers may recommend storage at -20°C.[7] Always follow the storage instructions provided by the supplier.
C. Weighing and Transfer:
-
Preparation: Before handling the solid, ensure your workspace in the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, receiving flask) readily available.
-
Minimizing Dust: Open the container slowly. Use a spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any rapid movements that could generate dust. If dust is unavoidable, a dust mask or respirator is essential.
-
Transfer to Reaction Vessel: Carefully add the weighed solid to the reaction vessel. A powder funnel can be useful to prevent the solid from adhering to the sides of the flask.
-
Cleaning: Immediately clean any residual solid from the spatula and weigh boat using an appropriate solvent and dispose of the waste properly.
Spill Management and Waste Disposal
A. Spill Response:
-
Small Spills: In the event of a small spill within a fume hood, carefully sweep up the solid material, taking care not to create dust.[3] Place the collected material into a sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures.
B. Waste Disposal:
-
All waste materials, including empty containers, contaminated gloves, and weigh boats, should be placed in a clearly labeled, sealed container.
-
Dispose of the chemical waste through your institution's hazardous waste program.[5] Do not dispose of it in the regular trash or down the drain.
First Aid Measures
In the event of exposure, take the following immediate actions:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[3][4] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
References
- BASF. (2026, February 23). Safety data sheet.
- ChemScene. (n.d.). Potassium trifluoro(1-methylcyclopropyl)borate.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: Potassium Trifluoroacetate.
- ChemicalBook. (2025, July 19). POTASSIUM TRIFLUORO(TRIFLUOROMETHYL)BORATE - Safety Data Sheet.
- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: Potassium Cyclopropyltrifluoroborate.
- Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: Potassium Cyclopropyltrifluoroborate.
- BLD Pharm. (n.d.). Potassium trifluoro((1R,2R)-2-methylcyclopropyl)borate.
- Thermo Fisher Scientific. (2011, December 15). SAFETY DATA SHEET: Potassium tetrafluoroborate.
- ChemicalBook. (n.d.). Potassium isopropenyltrifluoroborate - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Potassium (cyclopropylmethyl)trifluoroborate.
Sources
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- 2. Potassium trifluoro((1R,2R)-2-methylcyclopropyl)borate|BLD Pharm [bldpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Potassium (cyclopropylmethyl)trifluoroborate | 1356481-57-6 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
